2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine
Description
Properties
IUPAC Name |
(3-pyrazin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)12-3-1-2-11(8-12)15(23)22-7-4-13(10-22)24-14-9-20-5-6-21-14/h1-3,5-6,8-9,13H,4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYWWRJAQILQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the trifluoromethylbenzoyl group: This step often involves the use of trifluoromethylbenzoyl chloride in the presence of a base to form the desired benzoyl derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazine ring or the pyrrolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Agents:
The presence of the trifluoromethyl group in the compound has been linked to increased antiviral activity. Research indicates that similar compounds can inhibit viral replication and serve as potential treatments for diseases like HIV and influenza .
2. Anticancer Properties:
Studies have shown that trifluoromethylated compounds exhibit significant anticancer activity due to their ability to interact with specific biological targets within cancer cells. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
3. Neuroprotective Effects:
There is emerging evidence that compounds containing the pyrrolidine moiety can offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a critical role .
Case Studies
Mechanism of Action
The mechanism of action of 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyrazine ring may facilitate interactions with specific biological targets. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Key Observations :
Analysis :
Physicochemical and Pharmacological Properties
Table: Key Property Comparisons
Notes:
- The target compound’s trifluoromethyl group increases LogP compared to non-fluorinated analogs, enhancing membrane permeability but reducing aqueous solubility .
Structure-Activity Relationship (SAR) Insights
- Trifluoromethyl Position : Substitution at the benzoyl meta-position (as in the target compound) may optimize steric and electronic interactions with hydrophobic binding pockets, as seen in 5-HT2C agonists .
- Ether vs.
- Heterocycle Impact : Pyrazine cores (vs. pyrazole in ) provide distinct π-stacking capabilities, influencing receptor affinity .
Biological Activity
The compound 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine is an organic molecule of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , featuring a trifluoromethyl group that enhances lipophilicity and biological activity. The presence of the pyrrolidine and pyrazine rings contributes to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.3 g/mol |
| Structure | Structure |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is hypothesized that it may act as an enzyme inhibitor or receptor modulator, influencing key pathways in cellular signaling and metabolism. For instance, studies suggest that compounds with similar structures exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipases, which are crucial in inflammatory processes and lipid metabolism, respectively .
Anticancer Activity
Research has indicated that derivatives of this compound exhibit notable antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) . This suggests that modifications to the compound's structure can enhance its anticancer properties.
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro studies have shown promising results against several bacterial strains, indicating potential applications in treating infections. The trifluoromethyl group is believed to play a role in enhancing the compound's efficacy by improving membrane permeability.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoyl and pyrrolidine moieties can significantly impact the compound's potency and selectivity against specific targets. For instance, the introduction of electron-withdrawing groups has been associated with increased inhibitory activity against certain enzymes .
Case Studies
- Anticancer Screening : A study evaluated the anticancer effects of various derivatives of this compound, revealing significant inhibition of cell growth in breast and ovarian cancer models. The most potent derivatives had IC50 values below 20 µM, highlighting their potential as therapeutic agents .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects on COX enzymes, demonstrating that certain analogs could effectively suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Q & A
Q. What are the optimized synthetic routes for 2-({1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}oxy)pyrazine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including:
- Oxidative cyclization : Sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours enables clean ring closure of hydrazine intermediates, yielding ~73% isolated product .
- Coupling reactions : Microwave-assisted synthesis or reflux in polar aprotic solvents (e.g., DMF) improves pyrrolidine-pyrazine ether linkage formation .
- Trifluoromethylbenzoyl incorporation : Acylation of pyrrolidine using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., triethylamine) ensures high regioselectivity .
Key factors : Solvent polarity, temperature, and oxidant choice (e.g., NaOCl vs. DDQ) critically affect purity and scalability .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : H and C NMR confirm the pyrrolidine-pyrazine ether linkage and trifluoromethylbenzoyl substitution .
- X-ray crystallography : Resolves spatial arrangement of the fused pyrrolidine-pyrazine system and steric effects of the trifluoromethyl group .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula (CHFNO) and detects isotopic patterns of fluorine .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Lipophilicity : The -CF group increases logP by ~1.5 units, enhancing membrane permeability .
- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vitro .
- Electronic effects : The -CF group withdraws electron density, polarizing the pyrazine ring and modulating reactivity in substitution reactions .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of oxidative cyclization during synthesis?
The NaOCl-mediated oxidation of hydrazine intermediates proceeds via a radical pathway, where chlorine radicals abstract hydrogen from the hydrazine N-H bond, initiating cyclization. Steric hindrance from the pyrrolidine ring directs closure to the pyrazine C2 position, favoring [1,2,4]triazolo[4,3-a]pyrazine formation . Competing pathways (e.g., over-oxidation) are minimized by ethanol’s mild reducing properties .
Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Substituent positioning : Activity against Mycobacterium tuberculosis (MIC = 2 µg/mL) is highly sensitive to the pyrazine C3-oxy substituent, while cytotoxicity (IC > 50 µM) correlates with pyrrolidine N-acylation .
- Assay conditions : Discrepancies arise from variations in bacterial strain viability protocols (e.g., broth microdilution vs. agar diffusion) .
- Structural analogs : Comparative studies with 2-(piperidin-3-yloxy)pyrazine show that the trifluoromethylbenzoyl group specifically enhances Gram-positive targeting .
Q. What strategies optimize the compound’s coordination chemistry for metal-based therapeutic applications?
- Ligand design : The pyrazine N-atoms and pyrrolidine oxygen act as bidentate ligands for Ru(III) or Pt(II), forming octahedral complexes with logK = 4.2–5.1 .
- Biological targeting : Ru(III) complexes exhibit enhanced DNA intercalation (K = 10 M) and apoptosis induction in cancer cells (IC = 8 µM) compared to the free ligand .
Q. How do in vitro and in vivo pharmacokinetic profiles diverge, and what modifications address this?
- In vitro stability : The compound shows >90% plasma protein binding in murine models, reducing free drug availability .
- Metabolite identification : Hepatic CYP3A4 mediates pyrrolidine N-deacylation, producing inactive 3-(trifluoromethyl)benzoic acid .
- Pro-drug approaches : Esterification of the pyrazine C2-oxy group improves oral bioavailability (F = 65% in rats) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular docking : AutoDock Vina simulations reveal strong binding (ΔG = -9.2 kcal/mol) to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK), driven by pyrazine π-stacking and -CF hydrophobic contacts .
- DFT calculations : HOMO-LUMO gaps (4.1 eV) correlate with electron-withdrawing effects of -CF, influencing charge transfer in enzyme inhibition .
Q. How can regioselectivity challenges in pyrazine derivatization be addressed post-synthesis?
Q. What green chemistry principles apply to large-scale synthesis while maintaining efficiency?
- Solvent selection : Ethanol/water mixtures reduce waste (E-factor = 2.1 vs. 8.5 for DCM-based routes) .
- Catalyst recycling : Immobilized TEMPO catalysts enable >5 reuses without yield loss (85–88% per cycle) in oxidative steps .
- Microwave assistance : 30-minute microwave irradiation replaces 6-hour reflux, cutting energy use by 70% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
